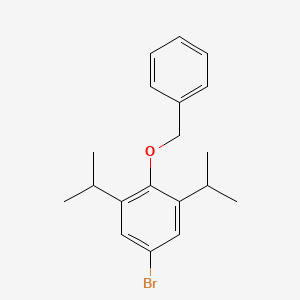
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene can be achieved through a multi-step process involving the following key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol (C6H5CH2OH) and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Hydrogen-substituted benzene derivative
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene would depend on its specific application. In general, the compound’s effects would be mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. The benzyloxy group, bromine atom, and isopropyl groups could influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-chloro-1,3-bis(propan-2-yl)benzene: Similar structure with a chlorine atom instead of bromine.
2-(Benzyloxy)-5-fluoro-1,3-bis(propan-2-yl)benzene: Similar structure with a fluorine atom instead of bromine.
2-(Benzyloxy)-5-iodo-1,3-bis(propan-2-yl)benzene: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Biological Activity
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene (CAS No. 893408-44-1) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews existing literature on its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The molecular formula of this compound is represented as follows:
The compound features a bromobenzene moiety with a benzyloxy group and two isopropyl substituents, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported the antimicrobial activity of various benzene derivatives against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 50 |
| Compound C | Candida albicans | 40 |
While specific data on this compound is limited, its structural similarities suggest potential effectiveness against similar pathogens.
Anticancer Properties
The anticancer potential of compounds in the same class has been explored in various studies. For example, benzoxazole derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of benzoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), several compounds exhibited significant activity with IC50 values ranging from 10 to 30 µM. This suggests that modifications in the structure can enhance selectivity and potency against cancer cells.
Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships indicates that the presence of electron-donating groups enhances the biological activity of benzene derivatives. The positioning of substituents also plays a critical role in determining the efficacy of these compounds.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Activity Level | Remarks |
|---|---|---|
| Para | High | Enhanced electron density increases reactivity |
| Meta | Moderate | Less favorable due to steric hindrance |
| Ortho | Low | Steric effects diminish activity |
Properties
Molecular Formula |
C19H23BrO |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-bromo-2-phenylmethoxy-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H23BrO/c1-13(2)17-10-16(20)11-18(14(3)4)19(17)21-12-15-8-6-5-7-9-15/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
NHUHMIHMGPZTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OCC2=CC=CC=C2)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















